An In-depth Technical Guide to 7H-Perfluoroheptanoyl Bromide for Advanced Research
An In-depth Technical Guide to 7H-Perfluoroheptanoyl Bromide for Advanced Research
This guide provides an in-depth technical overview of 7H-Perfluoroheptanoyl Bromide (CAS No. 141893-84-7), a specialized fluorinated building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to explore the compound's synthesis, reactivity, and strategic potential in the creation of novel chemical entities. We will delve into the causality behind its application, grounded in the principles of physical organic and medicinal chemistry.
Core Chemical Identity and Physicochemical Properties
7H-Perfluoroheptanoyl bromide, also known as 7H-dodecafluoroheptanoyl bromide, is a terminally hydrogen-capped perfluoroacyl bromide. This structure is significant; the terminal hydrogen atom (H-CF2) subtly alters the electronic properties and potential metabolic pathways compared to a fully perfluorinated chain, while the acyl bromide functional group provides a highly reactive handle for synthetic transformations.
The presence of a significant fluorinated chain imparts unique properties such as high lipophilicity and metabolic resistance, which are highly sought after in drug design.[1][2] Fluorine-containing moieties can enhance binding affinity, modulate pKa, and improve membrane permeability, making reagents like this valuable tools for lead optimization.[3]
Table 1: Physicochemical Properties of 7H-Perfluoroheptanoyl Bromide
| Property | Value | Source(s) |
| CAS Number | 141893-84-7 | [4][5] |
| Molecular Formula | C₇HBrF₁₂O | [4] |
| Molecular Weight | 408.97 g/mol | [4] |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide | [5] |
| Synonyms | 7H-Dodecafluoroheptanoyl bromide | [6] |
| Predicted Boiling Point | 142.5 ± 40.0 °C | [6] |
| Predicted Density | 1.855 ± 0.06 g/cm³ | [6] |
| Computed XLogP3-AA | 5 | [5] |
Synthesis and Reaction Mechanism
Acyl bromides are typically synthesized from the corresponding carboxylic acids. While a specific, published protocol for 7H-Perfluoroheptanoyl bromide is elusive, a robust and reliable method can be derived from well-established procedures for converting carboxylic acids to acyl bromides, particularly those amenable to sensitive substrates.
A highly effective method involves the use of triphenylphosphine (PPh₃) and a bromine source like N-Bromosuccinimide (NBS) or molecular bromine (Br₂).[7][8][9] This approach avoids the harsh conditions associated with reagents like phosphorus tribromide (PBr₃) and proceeds under mild conditions, preserving the integrity of the fluorinated chain.
The reaction proceeds via an activated phosphonium intermediate. The carboxylic acid oxygen attacks the triphenylphosphine-bromine adduct, forming an acyloxyphosphonium salt. This intermediate is highly activated towards nucleophilic attack by the bromide ion, which displaces triphenylphosphine oxide to yield the desired acyl bromide.
Caption: General workflow for the synthesis of 7H-Perfluoroheptanoyl Bromide.
Applications in Drug Discovery and Medicinal Chemistry
While direct, cited applications of 7H-Perfluoroheptanoyl bromide in drug synthesis are not prevalent in current literature, its value lies in its function as a fluorinated building block .[3][10] The introduction of the 7H-dodecafluoroheptanoyl moiety into a drug candidate can be a strategic decision to modulate its pharmacological profile.
Key Strategic Advantages:
-
Metabolic Blocking: The high strength of the C-F bond makes the fluorinated chain resistant to oxidative metabolism by cytochrome P450 enzymes. Attaching this group to a metabolically vulnerable position on a lead compound can significantly increase its half-life and bioavailability.[2]
-
Lipophilicity and Permeability Modulation: The extensive fluorination dramatically increases lipophilicity (as indicated by a high computed XLogP3). This can be leveraged to enhance a molecule's ability to cross cellular membranes or the blood-brain barrier. The terminal H-CF2 group, compared to a F-CF2 group, slightly reduces the overall lipophilicity and introduces a potential site for late-stage functionalization or metabolic interaction, acting as a bioisostere for other groups.[3]
-
Conformational Control and Binding Affinity: The rigid, rod-like nature of the perfluoroalkyl chain can be used to control the conformation of a molecule, potentially locking it into a bioactive conformation that enhances binding to its target protein.
-
¹⁹F NMR Probe: For drug candidates containing this moiety, ¹⁹F NMR spectroscopy can be a powerful, background-free analytical tool to study drug-protein binding, cellular uptake, and in vivo distribution without the need for isotopic labeling.[11][12]
Caption: Conceptual use of the reagent to enhance drug properties.
Experimental Protocols
The following protocols are representative and should be adapted and optimized based on the specific substrate and laboratory conditions. All operations should be performed in a certified fume hood with appropriate personal protective equipment.
Protocol 4.1: Representative Synthesis of 7H-Perfluoroheptanoyl Bromide
This protocol is based on the conversion of carboxylic acids to acyl bromides using triphenylphosphine and N-bromosuccinimide.[8]
-
Preparation: To a dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 7H-dodecafluoroheptanoic acid (1.0 eq) and triphenylphosphine (1.05 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) via cannula to dissolve the solids under a positive pressure of argon.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (NBS, 1.05 eq) in anhydrous DCM and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (visualizing the disappearance of the starting acid) or by ¹⁹F NMR if available.
-
Workup:
-
The resulting acyl bromide is highly reactive and moisture-sensitive. It is typically used immediately in the next step without purification.
-
If isolation is required, the solvent can be carefully removed under reduced pressure. The crude product can then be purified by distillation under high vacuum. The byproduct, triphenylphosphine oxide, is largely non-volatile.
-
Protocol 4.2: Representative N-Acylation using 7H-Perfluoroheptanoyl Bromide
This protocol describes the formation of a 7H-dodecafluoroheptanamide from a primary amine.
-
Preparation: To a dry, round-bottom flask under an argon atmosphere, add the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq).
-
Dissolution: Dissolve the amine and base in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acyl Bromide Addition: Add the freshly prepared solution of 7H-Perfluoroheptanoyl bromide (1.1 eq) in DCM dropwise to the cooled amine solution. A precipitate (triethylammonium bromide) may form immediately.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Safety, Handling, and Storage
Hazard Statement: 7H-Perfluoroheptanoyl bromide is expected to be a corrosive and moisture-sensitive liquid. It will react exothermically with water and other protic nucleophiles to release hydrogen bromide (HBr) gas, which is itself toxic and corrosive.[9] Contact with skin and eyes will likely cause severe burns. Inhalation of vapors may cause respiratory irritation.[10]
Precautionary Measures:
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[2][13]
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area.[14] Keep away from water, alcohols, amines, and strong bases.
-
Spill & Disposal: Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[13] Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Conclusion
7H-Perfluoroheptanoyl bromide is a specialized reagent whose value is best understood through the lens of modern medicinal chemistry. While not a commonplace synthetic building block, its unique structure offers a sophisticated tool for chemists aiming to strategically install a terminally-capped polyfluorinated moiety. Its utility lies in the rational modulation of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties and target-binding interactions. Proper understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the demanding field of drug discovery.
References
-
BYJU'S. PBr3 Reaction. Available from: [Link]
- Moore, G. G. (1995). Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones. U.S.
-
Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]
- Fustero, S., & Bartko, S. G. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
- Dankwardt, J. W. (2006). Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane.
- ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds.
- I.K. Press. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
- ACS Omega. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
- World Journal of Pharmacy and Pharmaceutical Sciences. (Year not available). triphenyl phosphine-n-bromosuccinamide(tpp- nbs)
- ResearchGate. (2025). A New Method for Making Acyl Fluorides Using BrF3.
- ResearchGate. (Year not available). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
- PMC. (Year not available).
- ChemRxiv. (Year not available).
-
PubChem. 7H-Perfluoroheptanoyl bromide. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. ikprress.org [ikprress.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. kemcal.com [kemcal.com]
- 5. 7H-Perfluoroheptanoyl bromide | C7HBrF12O | CID 2776130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7H-PERFLUOROHEPTANOYL BROMIDE | 141893-84-7 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Triphenylphosphine Dibromide: A Simple One–pot Esterification Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Bot Verification [rasayanjournal.co.in]
